molecular formula C10H19KO2 B1679058 Potassium decanoate CAS No. 13040-18-1

Potassium decanoate

Cat. No. B1679058
CAS RN: 13040-18-1
M. Wt: 210.35 g/mol
InChI Key: QDIGBJJRWUZARS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05795562

Procedure details

A solution of KOH (2.6 g, 46.4 mmol) in water (50 ml) was added dropwise to a suspension of decanoic acid (8.0 g, 46.4 mmol) in water (300 ml) at 60° C. until pH 7. Water was removed by lyophilization.
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[C:3]([OH:14])(=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>O>[C:3]([O-:14])(=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[K+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8 g
Type
reactant
Smiles
C(CCCCCCCCC)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was removed by lyophilization

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.